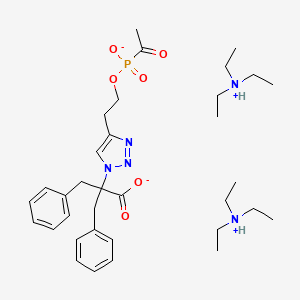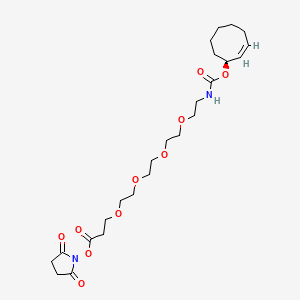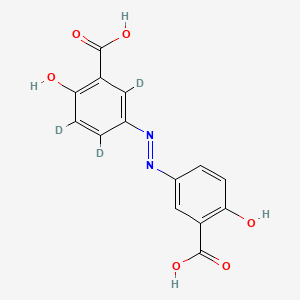
Olsalazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olsalazine-d3 is a deuterated form of olsalazine, an anti-inflammatory medication primarily used in the treatment of ulcerative colitis. It is a prodrug of mesalazine (5-aminosalicylic acid), which is not absorbed in the small intestine but is cleaved in the colon to release the active drug. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of olsalazine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Olsalazine-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the olsalazine molecule. The synthesis involves the reaction of 3,3’-azobis(6-hydroxybenzoic acid) with deuterated reagents under controlled conditions. The reaction typically requires a deuterated solvent and a catalyst to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Olsalazine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: The azo bond in this compound can be reduced to form amines.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Olsalazine-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of olsalazine.
Biology: Employed in studies to understand the biological effects and mechanisms of action of olsalazine.
Medicine: Used in research related to the treatment of inflammatory bowel diseases, particularly ulcerative colitis.
Industry: Utilized in the development of new formulations and drug delivery systems.
Wirkmechanismus
Olsalazine-d3 exerts its effects through its active metabolite, mesalazine. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase and lipoxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Mesalazine also modulates local chemical mediators of the inflammatory response and may act as a free radical scavenger .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesalazine (5-aminosalicylic acid): The active metabolite of olsalazine.
Sulfasalazine: Another prodrug of mesalazine used in the treatment of inflammatory bowel diseases.
Balsalazide: A prodrug that releases mesalazine in the colon.
Uniqueness of Olsalazine-d3
This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the drug’s pharmacokinetic and metabolic profiles, providing valuable insights into its behavior in the body .
Eigenschaften
Molekularformel |
C14H10N2O6 |
|---|---|
Molekulargewicht |
305.26 g/mol |
IUPAC-Name |
3-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/i1D,3D,5D |
InChI-Schlüssel |
QQBDLJCYGRGAKP-UXHGNOADSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])C(=O)O)O)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

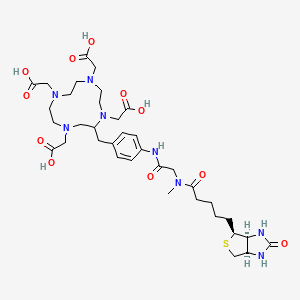
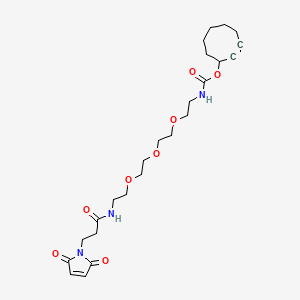
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)

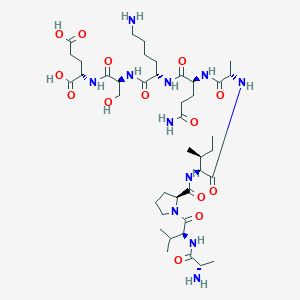



![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
